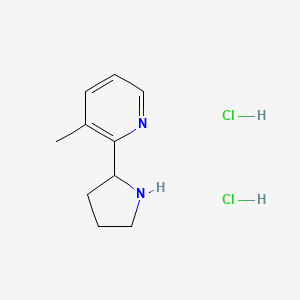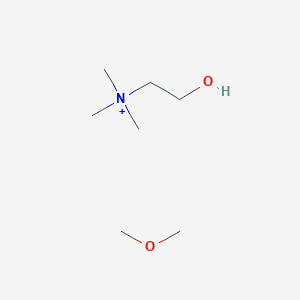
((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯是一种复杂的有机化合物,因其在药物化学中的重要应用而闻名。该化合物是嘌呤的衍生物,通常与抗病毒特性相关。它的结构特征是存在吡咯烷酰胺基团、嘌呤碱和磷酰基团,使其成为具有多种化学和生物活性的独特分子。
准备方法
合成路线和反应条件
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯的合成涉及多个步骤,从嘌呤碱开始。关键步骤包括:
嘌呤衍生物的形成: 第一步涉及对嘌呤碱进行修饰以引入吡咯烷酰胺基团。这通常通过使用吡咯烷酰氯和合适的胺进行酰胺偶联反应来实现。
乙氧基甲基的连接: 下一步涉及通过醚化反应引入乙氧基甲基。此步骤需要使用碘乙烷和强碱,例如氢化钠。
磷酸化: 最后一步是对中间体化合物进行磷酸化,以引入磷酰基团。这是在受控条件下使用磷酰氯来实现的,以确保选择性地形成所需产物。
工业生产方法
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大程度地提高产率和纯度。关键注意事项包括使用高纯度试剂、精确控制反应温度以及使用有效的纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂等还原剂进行,导致形成还原类似物。
取代: 亲核取代反应可以在乙氧基甲基上发生,其中亲核试剂,例如硫醇或胺,取代乙氧基。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾;通常在室温下在水性或有机溶剂中进行。
还原: 氢化铝锂、硼氢化钠;反应通常在惰性气氛下在无水溶剂中进行。
取代: 硫醇、胺;反应在极性溶剂,如二甲基亚砜 (DMSO) 或乙腈中进行。
主要产品
从这些反应形成的主要产物包括氧化衍生物、还原类似物和具有不同官能团的取代化合物,增强了该化合物在化学合成中的多功能性。
科学研究应用
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建单元,以及用作各种化学反应的试剂。
生物学: 研究其潜在的抗病毒特性,特别是针对 DNA 病毒。
医学: 研究其治疗病毒感染的治疗潜力以及作为抗病毒疗法的前药。
工业: 用于药物的开发以及作为生产其他生物活性化合物的中间体。
作用机制
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯的作用机制涉及其在体内转化为活性代谢物。这些代谢物抑制病毒 DNA 聚合酶,阻止病毒复制。该化合物靶向病毒 DNA 合成中涉及的特定分子途径,从而发挥其抗病毒作用。
相似化合物的比较
类似化合物
阿德福韦酯: 阿德福韦的前药,用于治疗乙型肝炎。
替诺福韦酯: 另一种抗病毒前药,用于治疗 HIV 和乙型肝炎。
西多福韦: 一种主要用于巨细胞病毒 (CMV) 感染的抗病毒药物。
独特性
((羟基((2-(6-吡咯烷酰胺-9H-嘌呤-9-YL)乙氧基)甲基)磷酰基)氧基)甲基吡咯烷酸酯因其特定的结构特征而独一无二,例如吡咯烷酰胺基团和磷酰基团,这些特征使其具有独特的化学和生物学特性。它能够进行各种化学反应以及潜在的抗病毒应用,使其成为药物化学中宝贵的化合物。
属性
分子式 |
C19H30N5O7P |
|---|---|
分子量 |
471.4 g/mol |
IUPAC 名称 |
2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C19H30N5O7P/c1-18(2,3)16(25)23-14-13-15(21-9-20-14)24(10-22-13)7-8-29-12-32(27,28)31-11-30-17(26)19(4,5)6/h9-10H,7-8,11-12H2,1-6H3,(H,27,28)(H,20,21,23,25) |
InChI 键 |
DLUBQZPPUSLOQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)











